molecular formula C18H26N2O B11844752 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B11844752
M. Wt: 286.4 g/mol
InChI Key: QFFROUXMTPYMHB-UHFFFAOYSA-N
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Description

5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The presence of both benzooxazepine and piperidine rings in its structure makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzooxazepine Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable electrophile.

    Spirocyclization: The benzooxazepine intermediate is then subjected to spirocyclization with a piperidine derivative under controlled conditions.

    Introduction of the Cyclobutylmethyl Group: The final step involves the alkylation of the spirocyclic intermediate with cyclobutylmethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzooxazepine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the piperidine ring, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Functionalized spirocyclic compounds with diverse substituents.

Scientific Research Applications

Chemistry

In chemistry, 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and developing new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting central nervous system disorders.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Preliminary studies suggest it may have activity as an analgesic or anti-inflammatory agent.

Industry

Industrially, the compound is explored for its applications in material science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the central nervous system.

    Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]
  • 5-(Cyclopentylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]
  • 5-(Cyclohexylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]

Uniqueness

The uniqueness of 5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] lies in its cyclobutylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds with cyclopropylmethyl, cyclopentylmethyl, or cyclohexylmethyl groups, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

5-(cyclobutylmethyl)spiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C18H26N2O/c1-2-7-17-16(6-1)20(14-15-4-3-5-15)13-10-18(21-17)8-11-19-12-9-18/h1-2,6-7,15,19H,3-5,8-14H2

InChI Key

QFFROUXMTPYMHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2CCC3(CCNCC3)OC4=CC=CC=C42

Origin of Product

United States

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